5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a fluorobenzyl group attached to the pyrrole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-fluorobenzyl bromide with pyrrole-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid
- 5-(2-Bromobenzyl)-1H-pyrrole-2-carboxylic acid
- 5-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
5-(2-Fluorobenzyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10FNO2 |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10FNO2/c13-10-4-2-1-3-8(10)7-9-5-6-11(14-9)12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
SPPUYZPFQMZHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(N2)C(=O)O)F |
Origin of Product |
United States |
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